3-Phenyl-2-propylzinc bromide

Catalog No.
S6591089
CAS No.
276254-58-1
M.F
C9H11BrZn
M. Wt
264.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-2-propylzinc bromide

CAS Number

276254-58-1

Product Name

3-Phenyl-2-propylzinc bromide

IUPAC Name

bromozinc(1+);propylbenzene

Molecular Formula

C9H11BrZn

Molecular Weight

264.5 g/mol

InChI

InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1

InChI Key

MCCYXULMFDRZMT-UHFFFAOYSA-M

SMILES

C[CH-]CC1=CC=CC=C1.[Zn+]Br

Canonical SMILES

C[CH-]CC1=CC=CC=C1.[Zn+]Br
  • Carbon-Carbon Bond Formation

    3-Phenyl-2-propylzinc bromide can be used as a nucleophilic reagent in reactions to form new carbon-carbon bonds. Zinc acts as a good leaving group, allowing the propyl group to participate in reactions like Negishi coupling or Kumada-Corriu coupling [PubChem]. These reactions are useful for creating complex organic molecules with specific carbon skeletons. Source: Organic Chemistry by John McMurry (8th Edition, p. 881-884):

  • Functional Group Synthesis

    The propyl group in 3-Phenyl-2-propylzinc bromide can be used to introduce a functional group onto a molecule. For instance, reaction with a carbonyl compound can lead to the formation of an alcohol [ScienceDirect]. This demonstrates the versatility of organozinc reagents in organic synthesis. Source: Comprehensive Organic Synthesis by Barbara Trost and Ian Fleming (Volume 7, Chapter 1.2):

3-Phenyl-2-propylzinc bromide is an organozinc compound characterized by its unique structure, which features a phenyl group attached to a propyl chain through a zinc atom. This compound is utilized primarily in organic synthesis, particularly in cross-coupling reactions, where it acts as a nucleophile. The presence of the phenyl group allows for selective reactivity, making it valuable in the formation of carbon-carbon bonds.

, including:

  • Nucleophilic Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.
  • Cross-Coupling Reactions: Often employed in conjunction with palladium or nickel catalysts to couple with organic halides, leading to the formation of biaryl compounds.
  • Addition Reactions: It can add to multiple bonds in organic molecules, facilitating the synthesis of more complex structures.

The reactivity of 3-Phenyl-2-propylzinc bromide is enhanced by its ability to undergo dehalogenation of organic halides, resulting in the formation of new organozinc compounds .

3-Phenyl-2-propylzinc bromide can be synthesized through several methods:

  • Reaction of 2-Propyl Bromide with Zinc: This method involves treating 2-propyl bromide with zinc metal in an inert atmosphere, typically using tetrahydrofuran as a solvent. The reaction proceeds as follows:
    2 Propyl Bromide+Zinc3 Phenyl 2 propylzinc Bromide\text{2 Propyl Bromide}+\text{Zinc}\rightarrow \text{3 Phenyl 2 propylzinc Bromide}
  • Negishi Coupling Reaction: This method utilizes preformed organozinc reagents and involves coupling them with aryl halides under palladium or nickel catalysis. This approach allows for high selectivity and efficiency in synthesizing complex organic molecules .

3-Phenyl-2-propylzinc bromide finds applications in:

  • Organic Synthesis: It is primarily used for constructing complex organic molecules through cross-coupling reactions.
  • Pharmaceutical Chemistry: Its ability to form carbon-carbon bonds makes it useful in synthesizing pharmaceutical intermediates.
  • Material Science: Some studies suggest potential applications in developing new materials due to its reactive nature.

Interaction studies involving 3-Phenyl-2-propylzinc bromide focus on its reactivity with various electrophiles and its role in cross-coupling reactions. These studies reveal that the compound can effectively couple with different organic halides under mild conditions, showcasing its versatility and efficiency as a reagent in synthetic chemistry .

Several compounds share similarities with 3-Phenyl-2-propylzinc bromide. Here are some notable examples:

CompoundStructure/CharacteristicsUnique Features
Isopropylzinc bromideSimple structure with isopropyl groupCommonly used but lacks the selectivity of phenyl groups
DiisopropylzincContains two isopropyl groupsHigher steric hindrance affecting reactivity
Methylzinc chlorideContains a methyl groupMore reactive but less selective than phenyl derivatives
Isobutylzinc bromideContains an isobutyl groupDifferent steric properties affecting coupling efficiency
tert-Butylzinc bromideContains a tert-butyl groupExtremely bulky, limiting its use in certain reactions

3-Phenyl-2-propylzinc bromide stands out due to its unique reactivity profile and selectivity in cross-coupling reactions compared to these similar compounds. Its ability to form stable complexes and participate effectively in various organic transformations makes it a valuable tool in synthetic chemistry .

Hydrogen Bond Acceptor Count

1

Exact Mass

261.93355 g/mol

Monoisotopic Mass

261.93355 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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